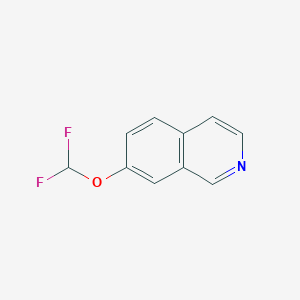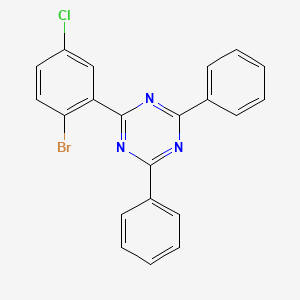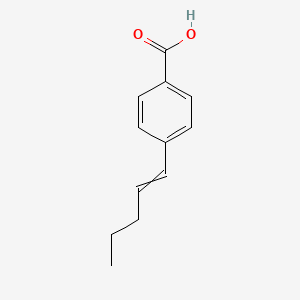![molecular formula C13H17ClN4O2S B12506010 N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine](/img/structure/B12506010.png)
N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine is a complex organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyridine ring, a nitro group, and a thiazinan ring, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The initial step involves the chlorination of pyridine to obtain 6-chloro-3-pyridine.
Alkylation: The chlorinated pyridine is then subjected to alkylation with methylamine to form N-methyl-6-chloro-3-pyridinylmethylamine.
Nitro Group Introduction: The nitro group is introduced through nitration, typically using nitric acid under controlled conditions.
Thiazinan Ring Formation: The final step involves the cyclization reaction to form the thiazinan ring, which is achieved by reacting the intermediate with appropriate reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amine group.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of pyridine N-oxide derivatives
Reduction: Formation of N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-amino-2-(1,3-thiazinan-2-yliden)-1-ethanamine
Substitution: Formation of various substituted pyridine derivatives
科学研究应用
N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine ring and thiazinan ring contribute to its binding affinity to specific enzymes and receptors, modulating their activity and influencing cellular pathways.
相似化合物的比较
Similar Compounds
- N-[(6-chloro-3-pyridinyl)methyl]-1,2-ethanediamine
- N-[(6-chloro-3-pyridinyl)methyl]-N-methylamine
- N-[(6-chloro-3-pyridinyl)methyl]-N-ethyl-N’-methyl-2-nitro-1,1-ethenediamine
Uniqueness
N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine is unique due to the presence of the thiazinan ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanism of action.
属性
分子式 |
C13H17ClN4O2S |
|---|---|
分子量 |
328.82 g/mol |
IUPAC 名称 |
N-[(6-chloropyridin-3-yl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-ylidene)ethanamine |
InChI |
InChI=1S/C13H17ClN4O2S/c1-17(8-10-3-4-12(14)16-7-10)9-11(18(19)20)13-15-5-2-6-21-13/h3-4,7,15H,2,5-6,8-9H2,1H3 |
InChI 键 |
DTMGNBFBODNDAR-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CN=C(C=C1)Cl)CC(=C2NCCCS2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane](/img/structure/B12505973.png)
![(2R)-4-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12505975.png)
![N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12505976.png)


![Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate](/img/structure/B12505994.png)

![Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12506003.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12506004.png)

![5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12506009.png)
